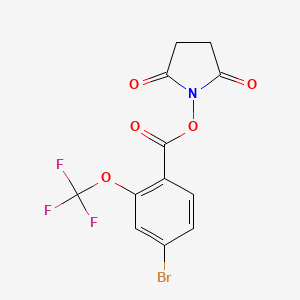
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a bromine atom, and a trifluoromethoxy group attached to a benzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pyrrolidinone ring can also interact with biological targets, potentially affecting enzyme activity or receptor binding.
相似化合物的比较
Similar compounds to 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate include:
2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound features a similar pyrrolidinone ring but with different substituents on the benzoate moiety.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: This compound has a pyrene group instead of a bromine and trifluoromethoxy group, leading to different chemical properties and applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO5/c13-6-1-2-7(8(5-6)21-12(14,15)16)11(20)22-17-9(18)3-4-10(17)19/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLZRNSKQNZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













